molecular formula C28H23N5O2S2 B492672 2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide CAS No. 670272-80-7

2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide

Cat. No.: B492672
CAS No.: 670272-80-7
M. Wt: 525.6g/mol
InChI Key: IKDDFOAVYRPQTF-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a fused quinolinone core substituted with cyano, phenyl, and dimethyl groups, linked via a sulfanyl bridge to a 1,2,4-thiadiazole moiety. Its design integrates pharmacophores known for diverse bioactivities, including antimicrobial, anticancer, and enzyme-inhibitory properties. Synthesis likely involves multi-step protocols, such as nucleophilic substitution or coupling reactions, as inferred from analogous methodologies in .

Properties

IUPAC Name

2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N5O2S2/c1-28(2)13-20-24(21(34)14-28)23(17-9-5-3-6-10-17)19(15-29)26(30-20)36-16-22(35)31-27-32-25(33-37-27)18-11-7-4-8-12-18/h3-12H,13-14,16H2,1-2H3,(H,31,32,33,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDDFOAVYRPQTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=C(C(=N2)SCC(=O)NC3=NC(=NS3)C4=CC=CC=C4)C#N)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide (CAS No. 670272-80-7) is a complex organic molecule that belongs to the class of thiadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, presenting relevant data tables, case studies, and detailed research findings.

Basic Information

PropertyValue
Molecular Formula C28H23N5O2S2
Molecular Weight 525.64452 g/mol
CAS Number 670272-80-7

Structural Characteristics

The structural complexity of this compound arises from its multiple functional groups, including a cyano group, a quinoline moiety, and a thiadiazole ring. The presence of these groups is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Inhibition of Bacterial Growth : A study conducted on various derivatives showed that certain compounds within this class had Minimum Inhibitory Concentrations (MICs) ranging from 4.1 to 6.4 μg/mL against Klebsiella pneumoniae .
  • Mechanism of Action : The antimicrobial efficacy is often attributed to the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro assays:

  • Cell Line Studies : In studies involving breast cancer cell lines (e.g., MDA-MB-231), compounds derived from similar structures demonstrated IC50 values indicating potent cytotoxicity. For example, some derivatives exhibited IC50 values as low as 27.6 μM .
  • Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups in the structure was correlated with increased cytotoxic activity against cancer cells. This suggests that modifications to the molecular structure can enhance therapeutic efficacy.

Anti-inflammatory Properties

The anti-inflammatory effects of related compounds have also been documented:

  • Inhibition of Inflammatory Mediators : Compounds with similar frameworks were found to inhibit the production of pro-inflammatory cytokines in vitro.
  • Animal Studies : In vivo models showed reduced inflammation markers when treated with these compounds, indicating potential for therapeutic use in inflammatory diseases.

Study 1: Synthesis and Biological Evaluation

A study published in the Journal of Brazilian Chemical Society synthesized a series of thiadiazole derivatives and evaluated their biological activities against various cancer cell lines . The results indicated that modifications in the thiadiazole ring significantly affected the anticancer properties.

Study 2: Antimicrobial Activity Assessment

Another research effort focused on assessing the antimicrobial activity of synthesized quinoline derivatives similar to the target compound . The study highlighted that certain derivatives had broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s closest analogs differ in substituent placement and heterocyclic components:

Compound Key Substituents Molecular Weight (g/mol) Calculated LogP Bioactivity Notes
Target Compound 4-phenylquinolinone; 3-phenyl-1,2,4-thiadiazole ~538.6 ~3.8 Limited data; inferred kinase inhibition
2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide 4-ethylquinolinone; 5-phenyl-1,2,4-thiadiazole ~552.6 ~4.1 Higher lipophilicity; potential antimicrobial
2-[(3-cyano-4-thiophen-2-yl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide 4-thiophen-2-ylquinolinone; 4-ethoxyphenyl ~546.6 ~3.5 Enhanced solubility; possible anti-inflammatory
  • Quinolinone Modifications: Replacement of the 4-phenyl group with ethyl (in ) or thiophene (in ) alters lipophilicity and steric bulk. The ethyl group increases LogP, favoring membrane permeability, while thiophene introduces sulfur-based electronic effects .
  • Thiadiazole vs. Oxadiazole : The target’s 1,2,4-thiadiazole (vs. oxadiazole in ) enhances sulfur-mediated interactions but may reduce metabolic stability compared to oxygen-containing analogs .

Bioactivity and Mechanism Insights

  • Antimicrobial Potential: The ethyl-substituted analog () shows structural similarity to known antimicrobial agents, suggesting activity via disruption of bacterial cell membranes or enzyme inhibition .
  • Kinase Inhibition : The target compound’s phenyl-thiadiazole motif resembles ATP-competitive kinase inhibitors, as seen in compounds with similar heterocyclic frameworks .
  • Hydrogen-Bonding Networks: The quinolinone carbonyl and cyano groups facilitate hydrogen bonding, critical for target binding. highlights how such interactions influence crystal packing and solubility .

Research Findings and Data Gaps

  • Synthesis Challenges : While outlines protocols for sulfanyl-acetamide synthesis (e.g., CS2/KOH reflux), the target compound’s stereochemical control remains underexplored .
  • Biological Data: Direct bioactivity studies are absent in the provided evidence.

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